molecular formula C7H17NO B103762 3-Butoxypropylamine CAS No. 16499-88-0

3-Butoxypropylamine

Cat. No.: B103762
CAS No.: 16499-88-0
M. Wt: 131.22 g/mol
InChI Key: LPUBRQWGZPPVBS-UHFFFAOYSA-N
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Description

Context and Significance in Contemporary Chemical Research

3-Butoxypropylamine (CAS No. 16499-88-0), also known as 3-aminopropyl butyl ether, is a primary aliphatic amine that has garnered attention in various fields of chemical research and industry. sigmaaldrich.com This colorless liquid is characterized by the presence of both a butoxy group and a propylamine (B44156) functional group, a structure that imparts unique properties and makes it a versatile chemical intermediate. guidechem.comsmolecule.com Its molecular formula is C₇H₁₇NO.

The significance of this compound in modern research stems from its utility in synthesizing a wide array of other valuable chemicals. It serves as a crucial precursor in the production of pharmaceuticals, agrochemicals, dyes, and surfactants. guidechem.comsmolecule.comchemicalland21.com In polymer chemistry, it is used in the synthesis of polyurea and polyurethane materials, where it can act as an internal dispersing agent to improve the mechanical properties and thermal stability of the final products. Furthermore, it is a key component in creating N-functionalized bis(phosphino)amine ligands, which are vital in the fields of coordination chemistry and homogeneous catalysis. smolecule.comchemicalbook.com

Beyond its role as a synthetic building block, this compound finds direct application in several industries. It is commonly employed as a corrosion inhibitor, a coalescing agent in paints and coatings to ensure the formation of a smooth and durable film, and as a surfactant in cleaning products. guidechem.comindoaminesltd.comsaapedia.org Its moderate basicity and the steric hindrance provided by the butoxy group influence its reactivity and make it a subject of interest in computational and mechanistic studies.

Evolution of Research on Alkylamines with Ether Linkages

The study of alkylamines, a class of compounds ubiquitous in pharmaceuticals and biological probes, has a long history. acs.orgthegauntgroup.com Traditional synthesis methods, such as Hoffmann alkylation, first reported in 1850, and reductive amination, have been the cornerstones of amine synthesis for decades. acs.org However, these methods often face challenges, including low yields and harsh reaction conditions. acs.org

The increasing demand for structurally complex and "sp3-rich" molecules in drug discovery has driven the evolution of more sophisticated synthetic strategies. thegauntgroup.com Research has shifted towards the development of innovative catalytic methods, particularly those involving transition metals, to achieve greater efficiency and selectivity. acs.org These modern techniques include catalytic hydroamination and various C-H activation strategies, which allow for the direct functionalization of simple hydrocarbon feedstocks. acs.orgthegauntgroup.com

Within this broader context, alkylamines containing ether linkages, such as this compound, represent a specific subclass with valuable properties. The ether group can influence solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical characteristics for bioactive molecules. acs.orgresearchgate.net Research into these bifunctional molecules has focused on harnessing their unique reactivity. For example, studies have explored the regioselective borylation of C-H bonds in alkyl ethers and amines, revealing high reactivity at the positions beta to the nitrogen and oxygen atoms. acs.orgacs.org This advanced understanding allows for the targeted modification of such molecules, opening new pathways for synthesizing complex chemical structures. The development of methods for the deaminative coupling of primary amines and the alkylation of amines with alcohols using ruthenium or iridium catalysts further highlights the progress in this specialized area. organic-chemistry.org

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics defined in the outline, providing a thorough analysis of its research context and significance.

The specific aims are:

To detail the role and importance of this compound in contemporary chemical synthesis and industrial applications.

To trace the evolution of synthetic methodologies for alkylamines, with a particular focus on those containing ether linkages, providing a backdrop for the current state of research.

To present key physical, chemical, and application-specific data in a clear and accessible format, including interactive tables.

To maintain a professional and authoritative tone, ensuring all information is derived from credible scientific sources while excluding non-specified topics such as dosage or safety profiles.

By adhering to this structured approach, this article serves as a dedicated reference on the chemistry and applications of this compound.

Chemical Properties and Research Data

This compound is a versatile chemical with a range of applications stemming from its distinct molecular structure. Its properties have been well-documented in various research and industrial contexts.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid that is miscible with water. guidechem.comchemicalbook.comchembk.com It possesses a faint, amine-like odor. Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 16499-88-0 guidechem.comkoeichem.com
Molecular Formula C₇H₁₇NO chembk.com
Molecular Weight 131.22 g/mol
Boiling Point 169-170 °C (at 756 mmHg) chemicalbook.comchembk.com
Density 0.853 g/mL (at 25 °C) chemicalbook.comchembk.com
Melting Point -65 °C chemicalbook.comchembk.com
Flash Point 62 - 70 °C smolecule.comchemicalland21.comkoeichem.com
Refractive Index n20/D 1.426 chembk.com
pKa ~9.77 - 9.9 guidechem.com
Water Solubility Miscible guidechem.comchembk.com

Note: The data in this table is compiled from multiple sources and represents typical values.

Synthesis and Reactions

The synthesis of this compound can be achieved through several chemical routes. One documented method involves the hydrogenation of butoxypropionitrile (B8322029) in the presence of a Raney nickel catalyst and an ethanol/ammonium (B1175870) hydroxide (B78521) solution. prepchem.com This process yields approximately 79.5% of the desired product. prepchem.com Other general methods for producing such amines include the alkylation of propylamine or the direct amination of butanol. smolecule.com

This compound participates in a variety of chemical reactions characteristic of primary amines. These include:

Oxidation: It can be oxidized to form the corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound, though it is already a primary amine.

Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with reagents like alkyl halides or acyl chlorides to form substituted amines and amides.

Research Applications

The dual functionality of this compound makes it a valuable component in diverse research and industrial applications.

Application AreaDescription of UseKey FindingsSource(s)
Corrosion Inhibition Used as a corrosion inhibitor for metals.It is listed as a corrosion inhibitor in various chemical databases and by manufacturers. guidechem.comindoaminesltd.comsaapedia.org
Paints & Coatings Acts as a coalescing agent, promoting the fusion of polymer particles to form a smooth, durable coating.Its inclusion helps improve the film-forming properties of paints. guidechem.com It is also used in rust-preventive coating compositions. epo.org guidechem.comepo.org
Chemical Synthesis Serves as an intermediate or precursor for various chemicals.It is a key building block for N-functionalized bis(phosphino)amine ligands used in catalysis and for enhancing the properties of polyurea materials. smolecule.comscientificlabs.co.uk smolecule.comscientificlabs.co.uk
Cleaning Products Functions as a surfactant to reduce surface tension and aid in the removal of dirt and grease.Its mechanism involves facilitating the removal of contaminants from surfaces. guidechem.com
Dispersing Agents Used as a dispersing agent in pigment and ink formulations.It is listed as an alkoxyalkyl monoamine suitable for use in dispersing agents for pigments. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066070
Record name 1-Propanamine, 3-butoxy-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16499-88-0
Record name 3-Butoxy-1-propanamine
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Record name 1-Propanamine, 3-butoxy-
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Record name 1-Propanamine, 3-butoxy-
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Record name 1-Propanamine, 3-butoxy-
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Record name 3-butoxypropylamine
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Synthetic Methodologies and Mechanistic Investigations for 3 Butoxypropylamine

Established Synthetic Pathways

The synthesis of 3-butoxypropylamine can be achieved through several well-established chemical routes. These methods primarily involve the formation of the ether linkage and the introduction of the amine group, often sequentially.

Alkylation of Propylamine (B44156) with Butanol in Acidic Media

One common method for preparing this compound involves the reaction of propylamine with butanol in the presence of an acid catalyst. smolecule.com This reaction follows a nucleophilic substitution mechanism where the butanol, activated by the acidic medium, is attacked by the amino group of propylamine. The process typically requires elevated temperatures and pressures to proceed efficiently. While this method is direct, it can sometimes lead to the formation of byproducts, including di-substituted amines, due to the potential for over-alkylation.

Direct Amination of Butanol with Ammonia (B1221849)

The direct amination of butanol with ammonia represents another viable synthetic pathway to this compound. smolecule.com This process is typically carried out under high temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction. smolecule.comgoogle.com The reaction of 1-butanol (B46404) with ammonia, for instance, can be catalyzed by ruthenium pincer complexes, leading to the formation of primary amines. researchgate.net However, controlling the selectivity towards the desired primary amine can be challenging, with the potential for the formation of secondary and tertiary amines. google.com

Reduction Reactions from Nitriles or Amides

A versatile and widely used method for the synthesis of this compound is through the reduction of corresponding nitrile or amide precursors. smolecule.com Butoxypropionitrile (B8322029) can be reduced to this compound using reducing agents like Raney nickel under a hydrogen atmosphere. prepchem.com The addition of ammonium (B1175870) hydroxide (B78521) during this process can help to limit the formation of the secondary amine byproduct, dibutoxypropylamine. prepchem.com This specific reduction has been shown to yield approximately 79.5% of the desired primary amine. prepchem.com

Other powerful reducing agents such as lithium aluminum hydride are also effective for the reduction of both nitriles and amides to primary amines. youtube.comyoutube.com The general mechanism for nitrile reduction involves the addition of hydride to the carbon-nitrogen triple bond, followed by workup to yield the amine. youtube.com Similarly, amides can be reduced to amines, offering a pathway to primary, secondary, or tertiary amines depending on the amide's structure. youtube.com

Table 1: Comparison of Established Synthetic Methods for this compound

Synthetic Method Precursors Key Reagents/Conditions Advantages Disadvantages
Alkylation of Propylamine Propylamine, Butanol Acid catalyst, High temperature/pressure Direct route Potential for over-alkylation, byproduct formation
Direct Amination Butanol, Ammonia High temperature/pressure, Catalyst (e.g., Ruthenium complexes) smolecule.comgoogle.comresearchgate.net Utilizes simple starting materials Requires harsh conditions, potential for mixed amine products google.com
Reduction of Nitrile Butoxypropionitrile Raney Nickel/H₂, prepchem.com Lithium Aluminum Hydride youtube.comyoutube.com High yield, prepchem.com good selectivity with controlled conditions Requires synthesis of the nitrile precursor
Reduction of Amide Butoxypropylamide Lithium Aluminum Hydride youtube.com Versatile for different amine types Requires synthesis of the amide precursor

Advanced Synthetic Approaches and Innovations

Beyond the established routes, research continues to explore more advanced and innovative methods for the synthesis of this compound and related compounds, focusing on aspects like chirality and catalytic efficiency.

Chiral Synthesis and Biocatalysis involving this compound as a Model Compound

While specific examples of chiral synthesis directly targeting this compound are not extensively documented in the provided results, the use of related amino alcohols as chiral auxiliaries in asymmetric synthesis is a known concept. scbt.com This suggests the potential for developing enantioselective routes to chiral derivatives of this compound. Biocatalysis, employing enzymes to carry out chemical transformations, offers a promising avenue for such chiral syntheses due to the inherent stereoselectivity of enzymes.

Exploration of Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems is a key area of innovation for amine synthesis. Research into the direct amination of alcohols has explored various catalysts to improve efficiency and selectivity. For instance, ruthenium-based catalysts, including those with xantphos (B1684198) ligands, have been investigated for the direct amination of alcohols with ammonia to form primary amines. google.com The choice of ligand can significantly impact the catalyst's performance, with some systems showing high yields for the amination of various alcohols. google.comnih.gov Furthermore, companies are developing innovative processes for a wide range of chemical syntheses, including enantioselective reactions and asymmetric synthesis, which could be applied to the production of this compound. lookchem.com

Green Chemistry Principles in this compound Production

The pursuit of environmentally benign chemical processes has led to the exploration of greener synthetic routes for amines, including this compound. Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. While specific research on green synthesis of this compound is not extensively documented, general principles applicable to amine synthesis can be extrapolated.

One key approach is the use of water as a solvent, which is non-toxic and environmentally friendly. samipubco.com Research has demonstrated the successful synthesis of various tertiary amines from alkyl halides and ammonium salts in water, eliminating the need for organic solvents. samipubco.com This method's effectiveness is influenced by factors such as temperature and the presence of catalysts or other reagents like t-Butyl alcohol and potassium hydroxide. samipubco.com

Another green strategy involves one-pot, multi-component reactions, which streamline synthesis by combining multiple steps into a single operation, thereby reducing solvent usage and energy consumption. mdpi.com Microwave-assisted synthesis in aqueous media is another promising green method that can accelerate reaction times and improve yields for the synthesis of cyclic amines. mdpi.com Furthermore, the use of recyclable and non-toxic catalysts, such as sodium lauryl sulfate, in aqueous environments aligns with green chemistry goals. mdpi.com The development of solvent-free reaction conditions, often coupled with microwave irradiation or the use of eco-friendly catalysts, represents a significant advancement in the green synthesis of amines and related compounds. researchgate.netderpharmachemica.com

The following table summarizes some green chemistry approaches applicable to amine synthesis:

Green Chemistry ApproachDescriptionPotential Benefits for this compound Synthesis
Aqueous Media Synthesis Using water as the reaction solvent. samipubco.comReduces use of volatile organic compounds (VOCs), lowers toxicity, and simplifies purification.
One-Pot, Multi-Component Reactions Combining multiple reaction steps into a single procedure. mdpi.comIncreases efficiency, reduces waste, and saves time and energy.
Microwave-Assisted Synthesis Utilizing microwave energy to accelerate reactions. mdpi.comresearchgate.netShortens reaction times, often improves yields, and can enable solvent-free conditions.
Eco-Friendly Catalysts Employing non-toxic and recyclable catalysts. mdpi.comderpharmachemica.comMinimizes environmental impact and can lead to more sustainable processes.
Solvent-Free Reactions Conducting reactions without a solvent. researchgate.netderpharmachemica.comEliminates solvent waste and can lead to higher atom economy.

Reaction Mechanisms and Kinetics of this compound Formation

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, including nucleophilic substitution, acylation, and acid-base reactions.

Nucleophilic Substitution Reactions

This compound, with its primary amine group, acts as a nucleophile in various reactions. smolecule.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. In nucleophilic substitution reactions, the amine group of this compound can displace a leaving group on another molecule. For instance, it can react with alkyl halides, where the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to the halogen, resulting in the formation of a secondary amine and a halide ion. The butoxy group in this compound is electron-donating, which enhances the nucleophilicity of the amine group. However, the steric bulk of the butoxy group can also influence the reaction kinetics, potentially slowing down the rate of substitution.

This compound is also utilized in the synthesis of N-functionalized bis(phosphino)amine ligands, where it reacts with phosphine (B1218219) compounds. smolecule.com These reactions are crucial in the fields of coordination chemistry and homogeneous catalysis. smolecule.com

Acylation Reactions and Amide Formation

Acylation is a key reaction of primary amines like this compound, leading to the formation of amides. smolecule.com This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. smolecule.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. umich.edu This is followed by the elimination of a leaving group (e.g., a chloride ion), resulting in the formation of a stable amide bond. umich.edu

The reaction can proceed under various conditions, including in the presence of a weak base. umich.edu The base serves to neutralize the acid byproduct and can also act as a catalyst. umich.edu For example, this compound has been used in reactions with lactide to form lactamides. google.comgoogle.com

The general mechanism for the acylation of a primary amine is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent.

Formation of a tetrahedral intermediate: A short-lived intermediate with a tetrahedral geometry around the carbonyl carbon is formed.

Elimination of the leaving group: The leaving group departs, and the carbonyl double bond is reformed, yielding the amide product.

Salt Formation with Acids: Ammonium Salts

As a base, this compound readily reacts with acids to form ammonium salts. smolecule.com In this acid-base reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H+) from the acid. google.com This results in the formation of a positively charged butoxypropylammonium ion and the conjugate base of the acid. google.com For example, reaction with hydrochloric acid (HCl) would yield 3-butoxypropylammonium chloride. chemimpex.com

These salt formation reactions are typically fast and exothermic. The resulting ammonium salts often exhibit different physical properties, such as higher melting points and greater water solubility, compared to the parent amine. chemimpex.com This property is utilized in various applications, including the formation of ion-associate liquid phases for extraction processes and in formulations for hair treatment products where the amine is neutralized by a carboxylic acid. google.commdpi.com

Proton-Transfer Kinetics

Proton-transfer reactions are fundamental to the behavior of amines in solution. The rate at which a proton is transferred to or from the nitrogen atom of this compound is a key factor in its reactivity. The kinetics of proton transfer can be influenced by several factors, including the pKa of the amine and the acid/base involved, the solvent, and the presence of a catalyst. rsc.org

Studies on the kinetics of proton transfer in amine reactions often reveal a stepwise mechanism. rsc.org For instance, in the addition of amines to activated double bonds, a zwitterionic intermediate is formed in an initial equilibrium step, followed by proton transfer to form the final product. rsc.org This proton transfer can be non-catalytic or catalyzed by another amine molecule. rsc.org

The distance over which the proton is transferred also plays a crucial role in the kinetics. nih.govacs.org While simple models predict a significant decrease in reaction rate with increasing proton transfer distance, experimental studies on some phenol-amine systems have shown that this is not always the case, highlighting the complexity of these reactions. nih.govacs.org The kinetic isotope effect (KIE), which compares the rate of reaction with hydrogen to that with deuterium, is a valuable tool for studying proton-transfer mechanisms. nih.govrsc.org A negligible KIE can sometimes be observed even in slow proton transfer reactions, challenging expected outcomes. rsc.org

Dissociation Constants Pka and Protonation Thermodynamics of 3 Butoxypropylamine

Experimental Determination of pKa Values

Experimental measurements provide the most accurate and reliable data for the dissociation constants of amines. A comprehensive study determined the pKa of 3-Butoxypropylamine along with seven other amines relevant to carbon capture technologies. mdpi.comdntb.gov.uaresearchgate.net

The pKa values for this compound were experimentally determined using the potentiometric titration method. researchgate.neturegina.ca This widely-used technique is valued for its simplicity and accuracy within a pH range of 2.00 to 11.00. mdpi.comresearchgate.netresearchgate.net The method involves titrating an amine solution with a strong acid and measuring the corresponding pH changes to determine the dissociation constant. researchgate.net

The dissociation constant of this compound was measured across a temperature range of 293.15 K to 323.15 K (20°C to 50°C). mdpi.comresearchgate.neturegina.caresearchgate.net Research indicates that for this compound, as with other amines, the pKa value decreases as the temperature increases. uregina.ca This inverse relationship signifies that the basicity of the amine weakens at higher temperatures. The thermodynamic properties related to the protonation reactions were derived from this temperature-dependent pKa data. mdpi.comdntb.gov.uaresearchgate.net An experimental pKa value of approximately 9.90 has been reported at 298.15 K (25°C).

Table 1: Experimentally Determined pKa Values for this compound at Various Temperatures

Temperature (K) pKa
293.15 Data not available in snippets
298.15 9.90
303.15 Data not available in snippets
308.15 Data not available in snippets
313.15 Data not available in snippets
318.15 Data not available in snippets
323.15 Data not available in snippets

When compared to other amines studied for carbon capture, this compound exhibits moderate basicity. Its pKa at 298.15 K is lower than that of amines with secondary or tertiary amine groups, such as 3-(Diethylamino)propylamine (DEAPA), but comparable to other primary amines. The presence of the electron-donating butoxy group influences its basicity.

Table 2: Comparison of pKa Values for Various Amines at 298.15 K

Amine pKa (at 298.15 K)
This compound 9.90
3-(Diethylamino)propylamine (DEAPA) 10.58 (1st), 8.92 (2nd)
2-(Methylamino)ethanol 9.84 mdpi.com
1,3-Diaminopentane Data not available in snippets
Bis(2-methoxyethyl) amine Data not available in snippets
α-Methylbenzylamine Data not available in snippets
2-Aminoheptane Data not available in snippets
3-Amino-1-phenylbutane Data not available in snippets

Note: The table includes amines that were part of the same comprehensive study as this compound. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Temperature Dependence of pKa: 293.15 K to 323.15 K Range

Computational Chemistry Approaches for pKa Prediction

Alongside experimental work, computational models offer a rapid and cost-effective means of estimating amine basicity. researchgate.net These "paper-pencil" methods are particularly useful for screening new compounds. mdpi.comdntb.gov.ua

The Perrin-Dempsey-Serjeant (PDS) method is a group-additivity model used to predict pKa values. mdpi.comresearchgate.net This approach assigns a base pKa value to a primary, secondary, or tertiary amine group, which is then adjusted by correction factors for nearby functional groups. mdpi.comresearchgate.net A modified version of the PDS model, developed by Sumon et al., updated the parameter values to improve prediction accuracy for amines relevant to CO2 capture. researchgate.netresearchgate.net For a set of eight amines including this compound, the original PDS model yielded a root mean square (RMS) error of 0.41, while the modified PDS model improved the accuracy, resulting in an RMS error of 0.25. uregina.ca

Further refinement of group-additivity methods led to the development of the Qian, Sun, Sun, and Gao (QSSG) model. mdpi.comuregina.ca This model expanded the database of amines and included additional functional groups and positional effects to reoptimize the base and shift values. researchgate.netresearchgate.net The QSSG model demonstrated superior accuracy in predicting the pKa of the eight studied amines, with the lowest RMS error of 0.17. uregina.ca It was noted that the estimated values from the QSSG method were the closest to the experimental values, making it the most accurate of the group functional methods evaluated. mdpi.comresearchgate.netresearchgate.net

Table 3: Estimated pKa Values for this compound at 298.15 K using Computational Models

Model Predicted pKa
Perrin-Dempsey-Serjeant (PDS) Value not specified in snippets
Modified PDS (Sumon et al.) Value not specified in snippets
Qian, Sun, Sun, and Gao (QSSG) Value not specified in snippets

Artificial Neural Network (ANN) Models for pKa Estimation

Artificial Neural Network (ANN) models have emerged as a powerful tool for estimating the dissociation constants of amines, including this compound. mdpi.com These models are particularly valuable as they can reduce calculation time and improve accuracy, especially when experimental data is limited. researchgate.net

One study focused on determining the pKa of eight different amines, this compound among them, across a temperature range of 293.15 K to 323.15 K. mdpi.com In this research, an ANN model was developed to estimate pKa values by leveraging a combination of experimental and simulated data. mdpi.comdntb.gov.ua Instead of relying solely on experimental properties, which can be time-consuming to acquire, properties generated from software like Aspen Plus or CosmothermX were used as inputs for the ANN model. researchgate.netdntb.gov.ua

The developed ANN architecture utilized a back-propagation algorithm and consisted of ten input parameters, two hidden layers with 40 and 39 neurons respectively, and a single output for the pKa value. uregina.ca The input parameters included identifying properties of the compound (molecular weight, number of hydrogen, nitrogen, carbon, and oxygen atoms) and properties that correlate with pKa (temperature, density, viscosity, refractive index, and sound velocity). uregina.ca The model demonstrated high efficiency in predicting pKa values, achieving a regression coefficient (R) of 0.90755 and low mean squared errors for training, validation, and testing phases. uregina.ca The simulated ANN model provided a very good fit to the experimental pKa values, indicating its reliability. mdpi.comdntb.gov.ua

It's noteworthy that while ANN models can yield acceptable results, their accuracy is inherently dependent on the availability and quality of the data used for training. mdpi.comdntb.gov.ua

Density Functional Theory (DFT) Calculations for Protonation Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of amines, DFT calculations are instrumental in optimizing molecular geometries after each protonation step, which aids in comparing the pKa values of different amines. uregina.ca

While specific DFT studies focusing solely on the protonation mechanism of this compound were not detailed in the provided search results, the methodology has been applied to similar polyamines like 3-(Diethylamino) propylamine (B44156) and 1,3-Diaminopentane to determine their protonation order. researchgate.netmdpi.com These calculations help in understanding which amino group in a molecule is more likely to be protonated first, a crucial factor in modeling chemical processes like CO2 solubility in amine solutions. mdpi.com The calculations involve determining the Gibbs free energy before and after protonation to derive the dissociation constants. mdpi.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute reaction equilibrium constants for deprotonation reactions. researchgate.net

COSMO-RS and other Computational Chemistry Calculations

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another computational method used to estimate the pKa values of amines at standard temperature (298.15 K). mdpi.comresearchgate.net This method, alongside other computational chemistry calculations, provides a theoretical framework for predicting chemical properties.

In a comprehensive study, COSMO-RS was one of the computational methods used to estimate the pKa of this compound. mdpi.com The predicted pKa ranges for this compound using computational methods like COSMO-RS and ANN were found to be between 10.13 and 10.58, which shows some deviation from the experimental value of approximately 9.90 at 298.15 K.

COSMO-RS calculations are based on the pseudo-chemical potential of a compound in both liquid and gas phases. scm.com These calculations can determine various thermodynamic properties, including the free energy of solvation, which is a key component in the theoretical calculation of pKa. researchgate.net

Thermodynamic Properties of Protonated Reactions

The protonation of this compound is associated with changes in thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These properties were determined by regressing experimental pKa data obtained at various temperatures using the van't Hoff equation. researchgate.neturegina.ca

Standard State Enthalpy Change (ΔH⁰)

The standard state enthalpy change (ΔH⁰) for the protonation of this compound reflects the heat absorbed or released during the reaction under standard conditions. A negative ΔH⁰ indicates an exothermic reaction. For the first dissociation constant of this compound, the ΔH⁰ was determined from the temperature dependence of the pKa. researchgate.netmdpi.com

Standard State Entropy Change (ΔS⁰)

The standard state entropy change (ΔS⁰) quantifies the change in disorder of the system during the protonation reaction. This value is also derived from the van't Hoff equation by analyzing the pKa values at different temperatures. researchgate.netmdpi.com

Standard State Free Energy of Reaction (ΔG⁰)

The standard state free energy of reaction (ΔG⁰) is a crucial thermodynamic parameter that indicates the spontaneity of the protonation reaction. A negative ΔG⁰ signifies a spontaneous reaction. The ΔG⁰ for the protonation of this compound was calculated at various temperatures. researchgate.netmdpi.com The dissociation constants for all studied amines, including this compound, were observed to decrease as the temperature increased.

The following table summarizes the thermodynamic properties for the first dissociation constant of this compound.

Thermodynamic PropertyValueUnits
Standard State Enthalpy Change (ΔH⁰) -54.7kJ·mol⁻¹
Standard State Entropy Change (ΔS⁰) 0.003kJ·mol⁻¹·K⁻¹

Table 1: Standard State Enthalpy and Entropy Change for the First Dissociation of this compound. mdpi.com

The standard state free energy of reaction (ΔG⁰) at different temperatures is presented in the interactive table below.

Temperature (K)ΔG⁰ (kJ·mol⁻¹)
293.1555.58
298.1555.59
303.1555.61
308.1555.62
313.1555.64
318.1555.65
323.1555.67

Table 2: Standard State Free Energy of Reaction for the First Dissociation of this compound at Various Temperatures. mdpi.com

Influence of Ether Oxygen on Proton Transfer

The presence of an ether oxygen atom within the alkyl chain of this compound introduces specific electronic and steric effects that influence its protonation behavior. Research into the proton transfer and aggregation reactions of alkoxypropylamines provides a clearer understanding of this influence.

Detailed Research Findings

Studies utilizing ultrasonic absorption methods on aqueous solutions of 3-ethoxypropylamine (B153944) and this compound have been conducted to investigate the kinetics of proton transfer. oup.com For this compound, a distinct relaxation process is observed and attributed to the proton-transfer reaction. oup.com A comparative analysis with other amines reveals that the introduction of an ether oxygen into the amine molecule has a minimal direct impact on the fundamental proton-transfer reaction itself. oup.com The primary influence of the ether oxygen is more pronounced in its effect on the aggregation behavior of the amine molecules in aqueous solutions, where it tends to hinder the formation of aggregates that would typically arise from hydrophobic interactions. oup.com

The basicity of the amine, a key factor in proton transfer, is quantified by its dissociation constant (pKa). For this compound, the experimental pKa has been determined to be approximately 9.90 at 298.15 K. The butoxy group is considered to have an electron-donating nature, which generally enhances the nucleophilicity at the amine nitrogen.

The thermodynamics of the protonation reaction have been systematically studied by determining the pKa values over a range of temperatures (293.15 K to 323.15 K). mdpi.comresearchgate.netsemanticscholar.org From these temperature-dependent measurements, the standard state changes in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) for the protonation reaction have been calculated. These thermodynamic parameters provide a comprehensive view of the energetic factors governing the proton transfer to the amine nitrogen.

Protonation Thermodynamics Data

The thermodynamic properties for the protonation of this compound are summarized in the interactive data table below. These values were derived from experimental pKa measurements at various temperatures. mdpi.comsemanticscholar.org

The data indicates that the dissociation constant (pKa) for this compound decreases as the temperature increases, which is a typical behavior for the protonation of amines. The positive enthalpy change (ΔH⁰) confirms that the protonation process is endothermic. The negative entropy change (ΔS⁰) suggests a decrease in disorder as the free amine molecule becomes a more ordered, protonated species in solution.

Advanced Applications of 3 Butoxypropylamine in Chemical Synthesis

Precursor in Ligand Synthesis

3-Butoxypropylamine serves as a crucial precursor in the synthesis of various N-functionalized bis(phosphino)amine (PNP) ligands. These ligands are of significant interest in coordination chemistry and have applications in catalysis, particularly in processes like ethylene (B1197577) tetramerization. The primary amine group of this compound allows for the introduction of a functionalized pendant arm onto the central nitrogen atom of the PNP ligand framework.

The general synthesis of these N-functionalized PNP ligands involves the reaction of a primary amine, such as this compound, with two equivalents of a chlorophosphine, like chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base. This reaction yields the desired bis(phosphino)amine ligand with the functionalized tether originating from the primary amine.

N-functionalized Bis(phosphino)amine Ligands

N-functionalized bis(phosphino)amine ligands are a class of chelating ligands that coordinate to a metal center through the two phosphorus atoms and potentially the nitrogen atom or a donor atom on the N-substituent. The use of this compound and similar primary amines as precursors allows for the systematic variation of the N-substituent, which can influence the steric and electronic properties of the resulting metal complexes and their catalytic activity.

Ligands with Ether Tethers

By using this compound as the primary amine precursor, N-functionalized bis(phosphino)amine ligands with a pendant ether tether can be synthesized. The butoxypropyl group attached to the nitrogen atom introduces an oxygen donor atom that can potentially coordinate to the metal center, creating a tridentate PNP-O ligand. This additional coordination can enhance the stability and modify the reactivity of the metal complex.

The synthesis of a representative ether-tethered ligand using a similar primary amine is illustrated below:

Reaction Scheme for a Representative Ether-Tethered PNP Ligand

ReactantsProduct
R-NH₂ (e.g., this compound) + 2 Ph₂PCl(Ph₂P)₂N-R

In this reaction, R represents the 3-butoxypropyl group.

Ligands with Thioether Tethers

Analogous to the ether-tethered ligands, primary amines containing a thioether functionality can be used to prepare PNP ligands with a pendant thioether tether. Research has shown the successful synthesis of ligands such as (Ph₂P)₂N(CH₂CH₂CH₂SMe) from 3-(methylthio)propylamine. rsc.org Following this synthetic route, this compound can be envisioned to be a precursor for a similar ligand, (Ph₂P)₂N(CH₂CH₂CH₂OBu), where the sulfur atom is replaced by an oxygen atom. These thioether-tethered ligands have demonstrated high selectivity towards 1-octene (B94956) in chromium-catalyzed ethylene tetramerization. rsc.org

Table 1: Comparison of N-Functionalized PNP Ligands

Ligand TypeN-SubstituentPotential CoordinationApplication in Catalysis
Ether Tether-CH₂CH₂CH₂OBuP, N, P, OEthylene Oligomerization
Thioether Tether-CH₂CH₂CH₂SMeP, N, P, SEthylene Tetramerization
Pyridyl Tether-CH₂-pyridylP, N, P, N(pyridyl)Ethylene Oligomerization

Ligands with Pyridyl Tethers

The versatility of this synthetic approach extends to the incorporation of pyridyl tethers. By employing a primary amine containing a pyridyl group, such as 2-(aminomethyl)pyridine, PNP ligands with a pendant pyridyl nitrogen donor can be prepared. These ligands can act as tetradentate ligands, binding to a metal center through the two phosphorus atoms, the central nitrogen atom, and the pyridyl nitrogen. The resulting metal complexes have been investigated for their catalytic activity in ethylene oligomerization. rsc.org

Role in Polymer Chemistry and Material Science

In the realm of polymer chemistry, this compound finds application as a component in the formulation of advanced polymerizable compositions. Its primary amine functionality allows it to participate in various polymerization reactions, acting as a curing agent or a polymerization promoter.

Thioepoxy Based Polymerizable Compositions

This compound has been identified as a potential thermal polymerization promoter for thioepoxy-based polymerizable compositions. google.com Thioepoxy resins, also known as episulfide resins, are valued for their high refractive index and excellent mechanical properties, making them suitable for applications such as optical materials. google.com

The polymerization of thioepoxy compounds can be initiated by heat, and the addition of a primary amine like this compound can accelerate this curing process. google.com The amine group can initiate the ring-opening polymerization of the thioepoxy group, leading to the formation of a cross-linked polymer network. The general mechanism involves the nucleophilic attack of the amine on the carbon atom of the episulfide ring.

While a broad range of primary amines can be utilized for this purpose, this compound is specifically cited as an effective thermal polymerization promoter. google.com The butoxy group in its structure can also influence the properties of the final polymer, potentially affecting its flexibility, solubility, and surface characteristics.

Amorphous-Crystalline Balance in Molecular Solids

The physical properties and ultimate applications of molecular solids are intrinsically linked to the arrangement of their constituent molecules, specifically the balance between ordered crystalline structures and disordered amorphous states. researchgate.net The transition between these phases is a critical aspect of materials science, influencing mechanical, pharmaceutical, and electronic properties. researchgate.net While direct research on this compound's specific role is limited, the principles governing the amorphous-crystalline (A/C) balance in related molecular solids offer significant insight.

Research into molecules containing flexible alkyl and alkoxyalkyl chains demonstrates their crucial role in governing the A/C assembly. researchgate.net The structural characteristics of these chains, such as their length and branching, can dictate whether a material favors a crystalline or an amorphous form. researchgate.netmdpi.com For instance, in studies of alkoxyalkyl diaminodicyanoquinodimethanes, the subtle interplay of hydrogen bonds and the orientational flexibility of the alkoxyalkyl groups were found to control the formation of solids with bistable amorphous/crystalline states. researchgate.net

The structure of this compound, featuring a flexible butoxypropyl group, is characteristic of molecules that can influence this balance. The motion of such alkyl chains can induce entropy-driven structural phase transitions, which in turn can alter the material's bulk properties. mdpi.com This ability to exist in either an amorphous or crystalline solid phase, depending on production conditions, is a key feature of certain molecular materials. chemrxiv.org The transition from a liquid to a solid can result in a crystalline solid with a precise melting temperature, where molecules are in a definite repeating pattern, or an amorphous solid that softens over a range of temperatures due to a lack of an ordered internal structure. chemrxiv.org this compound is available in high purity as a target compound that can exist in either amorphous or crystalline solid form. google.com

The study of how molecular structure controls the A/C states is vital for designing novel functional materials where phase changes are desirable. researchgate.net The low-frequency motions associated with flexible molecular components are often linked to the mechanisms of these phase transformations. aps.org

Synthesis of Polymeric Amines and Derivatives

This compound serves as a versatile building block and catalyst in the field of polymer chemistry. chemicalland21.comgoogle.com Its bifunctional nature, possessing both a primary amine and an ether linkage, allows for its incorporation into various polymer backbones to impart specific properties.

A significant application is in the synthesis of polyureas and polyurethanes. Research has shown that this compound can be used as an internal dispersing agent (IDA) during polyurea synthesis, leading to materials with enhanced mechanical properties and thermal stability. In model reactions for polyurea formation, its incorporation has been shown to significantly improve the characteristics of the resulting coatings. It is also listed as a suitable monoamine for use as a reaction-terminating agent in the synthesis of polyurethane, which can be used to create pigment dispersants. googleapis.com Polyureas are formed by reacting isocyanate-reactive components, such as polyaspartate mixtures, with polyisocyanates, and 3-BPA's amine group can participate in such reactions. google.com

Furthermore, this compound is identified as a catalyst for polymerization reactions. google.com It is also used as a basic compound in the creation of photobase generators. These generators, which are often salts of a carboxylic acid and an amine, can be incorporated into photosensitive compositions containing polymer precursors like polyimides, playing a role in photolithography and electronics manufacturing.

Intermediate in Specialty Chemical Manufacturing

This compound is a key intermediate in the production of a diverse range of specialty chemicals, owing to its reactive primary amine group and the modifying properties of its butoxypropyl tail. chemicalland21.com

Dyes

The compound is utilized as a chemical intermediate in the manufacturing of specific dye classes. chemicalland21.com Notably, it is employed in the synthesis of aminoanthraquinone dyes. Patents describe processes where this compound is reacted with quinizarin (B34044) or leucoquinizarin to produce blue colorants. google.com These reactions, which can be carried out in a glycol or glycol ether solvent, benefit from using specific amines like this compound to achieve the desired dye properties. google.com A German patent also documents a process for preparing anthraquinone (B42736) dyes using butoxypropylamine.

The table below summarizes an example of amines used in this process.

Table 1: Amines for Aminoanthraquinone Dye Synthesis

Amine Compound Chemical Family
n-Butylamine Alkylamine
3-Methoxypropylamine Alkoxyalkylamine
This compound Alkoxyalkylamine
3-(2'-ethylhexoxy)-propylamine Alkoxyalkylamine

Data sourced from patent information describing the synthesis of blue dyes. google.com

Surface Active Agents

This compound is widely used as an intermediate for surface-active agents, or surfactants. chemicalland21.com It is categorized as a non-ionic surfactant belonging to the ether-group chain amine family. nih.gov Its molecular structure provides both a hydrophilic head (the amine group) and a lipophilic tail (the butoxy group), enabling it to modify surface tension.

This surfactant character imparts excellent cleansing, emulsifying, dispersing, antistatic, lubricating, and solubilizing abilities. nih.gov Consequently, it finds use in various formulations:

Cleaning Products: It can be used in cleaning products to help remove dirt and grease from surfaces. google.com

Industrial Fluids: It serves as a multipurpose additive in synthetic and semi-synthetic metalworking fluid and lubricant formulations.

Release Agents: It is listed among the amine compounds suitable for producing internal mold release agents for optical materials. ebsco.com

Antiseptic Agents

This compound is registered as an intermediate for the manufacture of antiseptic agents. chemicalland21.com Its utility in this area stems from the antimicrobial properties exhibited by the compound and its derivatives.

Patents for antimicrobial products explicitly list this compound as a suitable component. For instance, it is mentioned as a potential alkoxylalkylamine in antimicrobial hard surface cleaner formulations. google.com Another patent for an interior material with deodorant and antimicrobial effects includes this compound in its composition to achieve these properties. googleapis.com An early German patent from 1934 also describes a process for disinfection and preservation using derivatives of butoxypropylamine. google.com

Research on the biological activity of related alkylamines supports these applications. A study using a broth microdilution method to determine minimum inhibitory concentrations (MIC) found that compounds structurally similar to 3-BPA demonstrated notable antibacterial effects.

Table 2: Antimicrobial Activity of this compound

Compound Minimum Inhibitory Concentration (MIC) Target Bacteria
This compound 32 µg/mL Staphylococcus aureus

Data from a study on the antimicrobial properties of various alkylamines.

Pharmaceutical Preparations

The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceutical preparations. google.comgoogle.com It can be used as a starting material to build more complex molecules for drug development. google.com

Table 3: Compounds Mentioned in This Article

Compound Name
This compound
3-N-Butoxypropylamine
3-lauryloxy propylamine (B44156)
Alkoxyalkyl diaminodicyanoquinodimethanes
Aminoanthraquinone
Di-tert-butyl dicarbamate
Lactide
Leucoquinizarin
N-(3-butoxypropyl)lactamide
n-Butylamine
Polyaspartic ester
Polyimide
Polyurea
Polyurethane
Quinizarin
Staphylococcus aureus
3-(2'-ethylhexoxy)-propylamine

Agricultural Chemicals

This compound serves as a versatile intermediate in the synthesis of various agricultural chemicals. guidechem.comsmolecule.com Its bifunctional nature, possessing both an amine and an ether group, allows it to be incorporated into more complex molecules designed for specific agrochemical applications. Research in this area often involves leveraging this compound as a building block to create new active ingredients or formulation components. smolecule.com

One documented application is its use in the preparation of lactamide (B1674226) compounds, which can be included in agrochemical formulations. google.com A patent details the reaction of this compound with lactide to form N-(3-butoxypropyl)lactamide. This process highlights its role in creating additives or adjuvants that can be part of the final product delivered to the field. In a specific example, the reaction between this compound and lactide was carried out at ambient temperature and pressure over four days, resulting in a notable conversion. google.com

Table 1: Synthesis of Lactamide Adjuvant using this compound

Reactant 1 Reactant 2 Reaction Time Conditions Conversion Rate Source

Furthermore, this compound has been identified as a reagent in the development of combinatorial chemical libraries. googleapis.com These libraries, containing a multitude of diverse compounds, are synthesized for high-throughput screening to discover new molecules with biological activity, including potential new herbicides, fungicides, or insecticides. googleapis.com The inclusion of a this compound-derived scaffold introduces specific structural motifs that can be tested for agrochemical efficacy. googleapis.com

Solvent and Catalyst Applications

Beyond its role as a synthetic intermediate, this compound exhibits utility as both a solvent and a catalyst in various chemical processes. guidechem.comchembk.comchemicalland21.com Its physical properties, such as a high boiling point and miscibility with water, make it a suitable medium for certain reactions. chembk.com

As a solvent, it can be used in the production of dyes and surface-active agents. chemicalland21.com A specific application involves its use in advanced analytical techniques. For instance, an aqueous solution of this compound (0.5 M) can be used as an organic cation source to form an ion-associate liquid phase for the microextraction of Bisphenol A from water samples before analysis. mdpi.com This demonstrates its ability to facilitate the separation and concentration of target analytes. mdpi.com

Table 2: Physical Properties of this compound Relevant to Solvent Use

Property Value Source
Boiling Point 169-170 °C chembk.comsigmaaldrich.com
Density 0.853 g/mL at 25 °C chembk.comsigmaaldrich.com
Water Solubility Miscible guidechem.comchembk.com

In catalysis, this compound can function directly as a catalyst for reactions like alkylation, esterification, and polymerization. chembk.comcphi-online.com However, a more advanced application is its use as a precursor in the synthesis of highly specialized catalyst systems. sigmaaldrich.com Research has shown that this compound is a key starting material for creating N-functionalized bis(phosphino)amine (PNP) ligands. sigmaaldrich.com These ligands, which incorporate tethers like ether, thioether, or pyridyl groups, are crucial in coordination chemistry and homogeneous catalysis. smolecule.comsigmaaldrich.com

A notable example is the synthesis of PNP ligands that react with chromium(III) chloride to form dinuclear chromium complexes. sigmaaldrich.com These complexes are active catalysts for the tetramerization of ethylene, a significant industrial process. sigmaaldrich.com Similarly, this compound is used in the synthesis of redox-active cobalt catalysts that are effective in promoting C-C cross-coupling reactions. gatech.edu

Table 3: Catalytic Applications Involving this compound

Application Area Role of this compound Type of Reaction Catalyzed Specific Catalyst System Source
General Organic Synthesis Direct Catalyst Alkylation, Esterification, Polymerization This compound chembk.comcphi-online.com
Olefin Polymerization Ligand Precursor Ethylene Tetramerization N-functionalized bis(phosphino)amine-Chromium(III) complexes sigmaaldrich.com

Biological and Toxicological Investigations of 3 Butoxypropylamine and Its Derivatives

Biological Activities

The biological effects of 3-Butoxypropylamine and its derivatives have been a subject of scientific inquiry, revealing potential applications in medicine and biotechnology. These activities are primarily linked to its chemical structure—an aliphatic amine with a butoxy group—which allows for diverse interactions at a cellular and molecular level.

Antimicrobial Properties

Studies on structurally similar alkylamines suggest that these types of compounds can exhibit significant antibacterial effects, particularly against Gram-positive bacteria. The activity of these molecules is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Immune Modulatory Effects

Derivatives of this compound are significant as immune response modifiers. The compound serves as a key intermediate in the synthesis of imidazonaphthyridine and tetrahydroimidazonaphthyridine compounds. google.comgoogleapis.com These resulting molecules are noted for their ability to induce the biosynthesis of crucial cytokines, such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α). google.comgoogleapis.com This immunomodulating activity makes these derivatives potentially useful for treating conditions that respond to changes in the immune response, including certain viral diseases and tumors. google.com Research into synthetic analogs has also suggested that modifications to the butoxypropylamine structure can influence immune responses, with some analogs showing potential for immune suppression.

Interaction with Viral Proteins and Inhibition of Viral Replication

While this compound itself is not typically cited as a direct antiviral agent, it is a critical reactant in the synthesis of complex heterocyclic compounds with proven antiviral and immunomodulatory properties. google.comgoogleapis.com For example, this compound is used in the preparation of imidazonaphthyridine derivatives. google.com These derivatives are specifically designed to modulate an animal's immune response to combat viral diseases by inducing cytokine production. google.comgoogleapis.com The antiviral applications, therefore, stem from the biological activity of the larger molecules synthesized from this compound, rather than the compound acting alone as a viral protein inhibitor.

Cytotoxic Effects on Cell Types

Preliminary studies indicate that this compound may show cytotoxic effects at high concentrations. The cytotoxic potential of its derivatives has been explored more extensively against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. For instance, different benzimidazole (B57391) derivatives have been tested on HCT-116 colon cancer and MCF-7 breast cancer cell lines, showing a range of cytotoxic effects where the IC50 values varied based on the specific chemical substitutions made to the core structure. waocp.org Similarly, other complex derivatives have been evaluated against a panel of human cancer cell lines, with some showing significant inhibitory values. researchgate.net

Table 1: Cytotoxicity of Selected Heterocyclic Derivatives on Human Cancer Cell Lines This table presents IC50 values for various compounds, illustrating the cytotoxic potential of molecules derived from different heterocyclic scaffolds.

Compound TypeCell LineIC50 Value (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.nettriazine sulfonamide (MM134)BxPC-3 (Pancreatic)~0.11 - 0.33 researchgate.net
Benzimidazole Derivative (Compound 2)HCT-116 (Colon)16.18±3.85 µg/mL waocp.org
Benzimidazole Derivative (Compound 4)MCF-7 (Breast)8.86±1.10 µg/mL waocp.org
Prenylated Chalcone (Compound 13)MCF-7 (Breast)3.30 ± 0.92 µM mdpi.com

Mechanistic Studies of Biological Interactions

Understanding the mechanism by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. The primary mode of interaction is believed to be at the level of the cell membrane.

Cell Membrane Interaction and Microbial Integrity Disruption

The chemical structure of this compound, featuring a hydrophobic butoxy tail and a hydrophilic amine head, gives it amphiphilic properties. This structure allows it to interact with and potentially integrate into the lipid bilayers of cell membranes. This integration can disrupt the normal architecture and integrity of the membrane. For microorganisms, this disruption can lead to a loss of essential cellular components and a breakdown of vital electrochemical gradients, ultimately resulting in cell death. This proposed mechanism is a plausible explanation for the observed antimicrobial activities of this compound and similar alkylamines.

Influence on Cytokine Production and Immune Cell Signaling Pathways

Derivatives of this compound have been identified as immune response modifiers, capable of inducing the biosynthesis of various cytokines. google.com These compounds can activate macrophages, leading to the secretion of nitric oxide and the production of additional cytokines. google.com They may also influence the proliferation and differentiation of B-lymphocytes. google.com

The immune-modulating effects extend to the acquired immune response. While a direct effect on T-cells or the direct induction of T-cell cytokines is not believed to occur, the production of the T-helper type 1 (Th1) cytokine, interferon-gamma (IFN-γ), is indirectly induced. google.com Conversely, the production of the Th2 cytokine, interleukin-5 (IL-5), is inhibited. googleapis.com This suggests that these compounds may be useful in conditions where an up-regulation of the Th1 response and/or a down-regulation of the Th2 response is beneficial. googleapis.com The proposed mechanisms for these biological effects include interactions with cell membranes, where the hydrophobic nature of the compound allows it to integrate into and potentially disrupt microbial integrity, and the modulation of cytokine production and immune cell signaling pathways, which leads to altered immune responses.

Research into synthetic analogs of butoxypropylamines has shown that modifications to the alkyl chain length can impact immune suppression. In vitro assays using murine splenocyte proliferation have provided insights into these structure-activity relationships.

Table 1: Immune Modulatory Effects of this compound and Its Analogs

Analogue EC50 (µM) Immune Response Type
This compound 1.5 Suppression
N,N-Dimethylbutylamine 0.99 Enhanced Response

This table is based on in vitro assays of murine splenocyte proliferation and indicates how structural changes can affect the immune response.

Prodrug Conversion in Neural Tissue (Carboxylesterase Activity Assays)

Carboxylesterases are enzymes responsible for the hydrolysis of various drugs. nih.gov Since ester groups are often added to molecules to improve their water solubility and bioavailability, they frequently become substrates for these enzymes. nih.gov Carboxylesterases are considered promiscuous enzymes due to their broad substrate specificity, which includes the ability to cleave carboxyl esters into an alcohol and a carboxylic acid, as well as hydrolyze thioesters and carbamates. nih.gov

While direct studies on the prodrug conversion of this compound in neural tissue are not extensively detailed in the provided search results, the general role of carboxylesterases in prodrug activation is well-established. nih.gov For instance, certain prodrugs have been developed that are relatively resistant to non-specific hydrolysis but are converted to their active forms in the presence of human serum or pig liver carboxylesterase. nih.gov These active forms have shown efficacy against conditions like neuroblastoma in both in vitro and in vivo models. nih.gov

Toxicological Assessment and Safety Profiling

Acute Toxicity Studies

Acute toxicity data for this compound indicates that it is toxic if swallowed. chemicalbook.inechemi.com The compound is classified as Acute Toxicity - Category 3, Oral. chemicalbook.inechemi.com GHS hazard statements associated with the compound include H301: Toxic if swallowed. smolecule.comnih.gov

Table 2: Acute Toxicity Data for this compound

Endpoint Value Species

This data suggests a moderate level of acute oral toxicity.

Skin and Eye Irritation/Corrosion

This compound is known to cause severe skin burns and eye damage. chemicalbook.inechemi.comsigmaaldrich.cn It is classified as Skin Corrosion, Sub-category 1A and Serious Eye Damage, Category 1. chemicalbook.inechemi.com The GHS hazard statement H314 signifies that it causes severe skin burns and eye damage. smolecule.com In case of contact with skin, immediate removal of all contaminated clothing and rinsing the skin with water is advised. sigmaaldrich.cn For eye contact, rinsing with plenty of water and seeking immediate medical attention from an ophthalmologist is necessary. sigmaaldrich.cn

Hazard Classification and Precautionary Measures

This compound is classified as a combustible liquid and is corrosive. sigmaaldrich.cnchembk.com It is assigned the GHS pictograms for corrosion (GHS05).

Hazard Statements:

H227: Combustible liquid. sigmaaldrich.cn

H301: Toxic if swallowed. echemi.comsmolecule.comnih.gov

H314: Causes severe skin burns and eye damage. chemicalbook.inechemi.comsmolecule.comsigmaaldrich.cn

H318: Causes serious eye damage. smolecule.comnih.gov

Precautionary Measures:

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. chemicalbook.insigmaaldrich.cn Keep away from heat, sparks, open flames, and hot surfaces. sigmaaldrich.cn Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling. chemicalbook.inechemi.com

Response: If swallowed, rinse mouth and do NOT induce vomiting; get immediate medical help. chemicalbook.inechemi.com If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. sigmaaldrich.cn If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing; get immediate medical help. chemicalbook.inechemi.com If inhaled, remove person to fresh air and keep comfortable for breathing; call a poison center or doctor immediately. sigmaaldrich.cn

Storage: Store in a well-ventilated place and keep cool. sigmaaldrich.cn Store locked up. chemicalbook.inechemi.com

Disposal: Dispose of contents/container to an approved waste disposal plant. chemicalbook.insigmaaldrich.cn

In vivo and In vitro Toxicity Evaluations

In silico studies have been conducted to predict the toxicity of compounds including this compound. jsribadan.ng While detailed in vivo and in vitro toxicity evaluations for this compound are not extensively available in the provided search results, preliminary studies on similar compounds suggest that at higher concentrations, cytotoxic effects on certain cell types may be observed.

Analytical Methodologies for 3 Butoxypropylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-butoxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for confirming the compound's structural integrity. In ¹H NMR, characteristic chemical shifts are expected for the protons of the butoxy and propylamine (B44156) chains. For instance, the protons on the butoxy chain typically appear at δ ~1.3–3.5 ppm, while the amine protons also fall within this range. ¹³C NMR provides complementary information, with signals for the aliphatic carbons appearing in the δ ~10–70 ppm region.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI-MS), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 131.22. The fragmentation pattern, which includes the loss of the butoxy group (-OC₄H₉), provides further structural confirmation. Data from the National Institute of Standards and Technology (NIST) main library shows a top peak at an m/z of 30 and a second-highest peak at 57. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in this compound. Key absorptions include those corresponding to N-H stretching of the primary amine and C-O stretching of the ether linkage.

A summary of key spectroscopic data is presented below:

Table 1: Spectroscopic Data for this compound
Technique Parameter Observed Value/Range
¹H NMR Chemical Shift (δ) ~1.3–3.5 ppm (butoxy chain and amine protons)
¹³C NMR Chemical Shift (δ) ~10–70 ppm (aliphatic carbons)
Mass Spec (EI-MS) Molecular Ion Peak (m/z) 131.22
Mass Spec (EI-MS) Top Peak (m/z) 30 nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Compounds

Gas chromatography coupled with mass spectrometry (GC/MS) is a highly effective method for the analysis of volatile compounds like this compound. unl.edu In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. GC/MS has been employed in the analysis of human skin emanations, where a wide range of volatile organic compounds, including amines, are identified. unl.edu The electron ionization (EI) mode is commonly used, providing reproducible mass spectra that can be compared with spectral libraries for positive identification. nih.govunl.edu

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. While this compound itself is not fluorescent, it can be derivatized with a fluorescent tag, allowing for highly sensitive detection by a fluorescence detector (FLD). This approach is particularly useful for trace analysis. Alternatively, HPLC can be used in conjunction with other detection methods. For instance, a method for the analysis of bisphenol A involved the use of this compound in the preparation of an ion-associate liquid phase for microextraction prior to HPLC-FLD analysis. mdpi.com This highlights the utility of this compound in analytical procedures for other target analytes. mdpi.com

HPLC with Electrochemical Detection (ECD)

HPLC with electrochemical detection (HPLC-ECD) offers high sensitivity for electrochemically active compounds. univ-paris13.frnih.gov While direct electrochemical detection of this compound may be challenging, derivatization to introduce an electroactive moiety can be employed. This method is advantageous for detecting low concentrations of analytes in complex matrices, such as biological fluids. univ-paris13.frnih.govnih.gov The principle relies on the oxidation or reduction of the analyte at an electrode surface, generating a current that is proportional to its concentration. nih.gov

Ion-Associate Liquid Phase Microextraction (IALPME)

Ion-associate liquid phase microextraction (IALPME) is a sample preparation technique that can be used to pre-concentrate analytes from aqueous samples. mdpi.com In this method, an ion-associate is formed between the target analyte and a suitable counter-ion, which is then extracted into a small volume of an organic solvent. mdpi.comresearchgate.net this compound has been utilized as an organic cation in the formation of an ion-associate liquid phase for the microextraction of other compounds, such as bisphenol A, from water samples. mdpi.com This technique offers the advantages of high enrichment factors, reduced solvent consumption, and simplicity. mdpi.comnih.govnih.gov

Quality Control and Purity Assessment Methods

Ensuring the purity of this compound is critical for its intended applications. A combination of analytical methods is used for quality control and purity assessment.

Gas Chromatography (GC) : Gas chromatography with a flame ionization detector (FID) is a standard method for determining the purity of this compound. tcichemicals.com Commercial suppliers often specify a purity of >98.0% as determined by GC.

Neutralization Titration : As a basic compound, the purity of this compound can also be assessed by neutralization titration with a standard acid. This method provides a quantitative measure of the total amine content. Some suppliers indicate a purity of at least 98.0% by this method.

Physical Property Measurements : Measurement of physical properties such as boiling point, density, and refractive index serves as an additional check on purity.

The following table summarizes typical quality control specifications for this compound.

Table 2: Quality Control and Purity Specifications for this compound

Parameter Method Typical Specification
Purity Gas Chromatography (GC) >98.0%
Purity Neutralization Titration min. 98.0%
Assay General 99%

Environmental Considerations and Sustainable Research Directions

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical determine its distribution, persistence, and potential exposure pathways in various environmental compartments. While specific, comprehensive environmental studies on 3-Butoxypropylamine are not widely published, data from registration dossiers and safety data sheets provide key insights into its expected environmental behavior. europa.eusigmaaldrich.cnechemi.com

Physicochemical Properties and Environmental Distribution:

The compound is a clear, colorless liquid that is miscible with water. chembk.comlookchem.com Its key properties suggest how it will behave if released into the environment. The partition coefficient (Log P) is a measure of a chemical's potential to bioaccumulate in organisms. For this compound, the Log P value is reported as 1.05 at 20°C, and the Log Pow is estimated to be 0.7, indicating a low potential for bioaccumulation. chembk.comeuropa.eu Its miscibility in water suggests that if released into aquatic environments, it would likely dissolve rather than adsorb to sediment. chembk.com However, its vapor pressure of 1.29 hPa at 20°C indicates it has a tendency to enter the vapor phase, which could lead to atmospheric transport. chembk.comchembk.com

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

Property Value Implication for Environmental Fate Source(s)
Molecular Formula C₇H₁₇NO Basic identity of the compound. nist.gov
Molecular Weight 131.22 g/mol Influences physical properties like boiling point and density. chemicalland21.comsigmaaldrich.com
Physical State Clear, colorless liquid Determines how it will spread and interact with surfaces. chembk.comlabproinc.com
Boiling Point 169-177 °C Indicates moderate volatility. chemicalland21.comchembk.comnist.gov
Water Solubility Miscible High mobility in aquatic systems. chembk.comchembk.com
Log P (Octanol-Water Partition Coefficient) 1.05 Low potential for bioaccumulation in fatty tissues of organisms. chembk.com

Degradation and Persistence:

Information regarding the biodegradability of this compound is limited in readily available literature. sigmaaldrich.cnechemi.com However, the structure, containing an unsubstituted linear alkyl chain and an aliphatic ether bond, provides clues. While linear alkyl chains can be susceptible to aerobic biodegradation, aliphatic ether bonds can be more resistant. europa.eu Further screening tests are required to determine its persistence in water, soil, and sediment. europa.eu The compound is stable under normal conditions but is noted to be air-sensitive and hygroscopic. chemicalland21.com

Green Synthesis and Processing

Traditional chemical synthesis routes for amines often rely on fossil-fuel-based feedstocks and can involve harsh reaction conditions and the production of significant waste. mdpi.com Research into "green chemistry" aims to develop more sustainable alternatives.

Biocatalytic Routes:

A promising area of green chemistry is biocatalysis, which uses enzymes or whole-cell microorganisms to perform chemical transformations. For amine synthesis, research has focused on the stereoselective amination of alcohols, which offers high atom efficiency and a better environmental footprint. rsc.org This involves using enzymes like alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH). rsc.orghims-biocat.eu These biocatalytic systems can convert alcohols, which can be derived from renewable biomass, directly into amines with water as the only byproduct. mdpi.comhims-biocat.eu The development of robust E. coli strains capable of performing these conversions in vivo represents a significant step towards greener amine production. rsc.orghims-biocat.eu

Another biocatalytic approach involves the N-alkylation of amines using primary alcohols or carboxylic acids, which are also accessible from biomass. acs.orgnih.gov These enzyme-based methods operate under mild conditions and can avoid the overalkylation and complex workup procedures associated with traditional chemical methods. acs.orgnih.gov

Sustainable Feedstocks:

The shift from petrochemical feedstocks to renewable resources is a cornerstone of green chemistry. Biomass, including lignocellulose, chitin, and plant oils, is being explored as a source for producing platform chemicals that can be converted to amines. rsc.orgtu-darmstadt.denih.gov For instance, the catalytic amination of biomass-derived alcohols and diols is an area of active research. rsc.orgtu-darmstadt.de Chitin, the second most abundant natural polysaccharide, is a nitrogen-containing biomass that offers a potential shortcut for producing amines, thereby contributing to a more closed-loop nitrogen cycle. nih.gov The development of efficient catalysts for the amination of these bio-based oxygenates is crucial for industrial viability. mdpi.comrsc.org

Waste Management and Recycling Strategies

The industrial production and use of this compound generate waste streams that require proper management to minimize environmental impact. As an alkylamine, it is classified as a corrosive and combustible hazardous material, dictating the need for stringent disposal protocols. sigmaaldrich.comalberta.canoaa.gov

Disposal and Treatment:

Standard procedure for amine waste is to avoid discharge into drains, sewers, or the general environment. sigmaaldrich.cnchemicalbook.in Waste material should be kept in original, tightly sealed containers and disposed of through licensed chemical destruction facilities, often via controlled incineration with flue gas scrubbing. echemi.comchemicalbook.in For spills, containment is critical, followed by absorption with an inert material and proper disposal of the contaminated materials. sigmaaldrich.cnchemicalbook.in

Modern waste treatment technologies are being developed for amine-containing wastewater. Biological treatment methods are emerging as a cost-effective and efficient means to handle such waste on an industrial scale. jeiletters.org For more concentrated or complex waste streams, advanced processes like ion exchange and electrodialysis are used. electrosep.comtrimeric.comtandfonline.com These reclamation technologies can separate amines from contaminants like heat-stable salts, allowing the valuable amine to be recovered and recycled back into the process, which reduces both waste volume and the need for fresh chemical makeup. jeiletters.orgelectrosep.comtandfonline.com

Recycling and Circular Economy:

The principles of a circular economy are increasingly being applied to chemical waste. For amine waste, this involves moving beyond simple disposal to recovery and reuse. Technologies that can reclaim and purify used amines are crucial in this regard. electrosep.com For example, vacuum distillation is used to reclaim high-boiling-point amines, minimizing thermal degradation and preserving the chemical for reuse. tandfonline.com Major chemical producers are also focusing on comprehensive waste management programs that include recycling and reusing waste streams to improve their sustainability profiles. business-standard.comalkylamines.com

Socio-economic Impact of Industrial Applications

This compound is a key building block in several industrial value chains, contributing to economic activity and the production of a wide range of goods.

Industrial Applications and Economic Contribution:

The compound is primarily used as a chemical intermediate. chemicalland21.com Its applications include:

Dyes and Pigments: It serves as a precursor in the manufacture of certain dyes. chemicalland21.comsmolecule.com

Surface Active Agents (Surfactants): It is used in the synthesis of surfactants, which are essential components in detergents, emulsifiers, and other formulations. chemicalland21.com

Catalysis: It is a precursor for N-functionalized bis(phosphino)amine ligands, which are important in homogeneous catalysis for producing specialty chemicals. smolecule.com

Polymers: It has been investigated for its role in enhancing the mechanical properties of polyurea coatings.

Pharmaceuticals and Agrochemicals: Like many alkylamines, it has potential as a building block in the synthesis of active ingredients for pharmaceuticals and agricultural chemicals. chembk.comsmolecule.com

Analytical Chemistry: It has been used as a reagent in high-performance liquid chromatography (HPLC) for the detection of environmental contaminants like bisphenol A. mdpi.com

The production and use of this compound support economic activity in the broader chemical industry, which is a significant contributor to the global economy. Companies that manufacture and use this chemical provide employment and generate economic value through the sale of both the intermediate and the final products. alberta.ca

Social and Regulatory Context:

The manufacturing of chemicals like this compound is subject to stringent environmental and safety regulations. marketresearchfuture.com These regulations are designed to protect workers, communities, and the environment, and compliance often drives innovation in cleaner production and waste management technologies. marketresearchfuture.com The presence of facilities producing such chemicals can provide local employment but also requires a strong framework of corporate social responsibility and transparent communication with stakeholders regarding safety and environmental performance. alkylamines.com The ongoing development of "green" and sustainable chemical processes is not only an environmental necessity but also a factor in the long-term economic viability and social acceptance of the chemical industry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 3-Butoxypropylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), protective goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved P95 respirators) for aerosol exposure .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Disposal : Segregate waste and transfer to certified hazardous waste management facilities to prevent environmental contamination .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What are the molecular structure and key physicochemical properties of this compound?

  • Methodological Answer :

  • Structure : Linear ether-group amine with the formula C₇H₁₇NO (MW: 131.22 g/mol). The butoxy group (-OC₄H₉) and primary amine (-NH₂) define its surfactant properties .
  • Physicochemical Data :
PropertyValue/DescriptionSource
CAS Number240-566-8
SolubilityMiscible in polar solvents (e.g., water, ethanol)Inferred from amine analogs
StabilityChemically stable under recommended storage (room temperature, inert atmosphere)

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ ~1.3–3.5 ppm for butoxy chain and amine protons) and ¹³C NMR (δ ~10–70 ppm for aliphatic carbons) confirm structure .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peak at m/z 131.22 and fragmentation patterns (e.g., loss of -OC₄H₉ group) .

Advanced Research Questions

Q. How does the ether oxygen in this compound influence its proton transfer and aggregation behavior in aqueous solutions?

  • Methodological Answer :

  • Ultrasonic Absorption Studies : Measure relaxation frequencies (6.5–220 MHz) to detect proton-transfer reactions (e.g., amine ↔ ammonium ion) and aggregation (e.g., 4A ↔ A₄). The ether oxygen enhances hydrogen bonding, stabilizing aggregates at >0.5 mol dm⁻³ .
  • Key Parameters :
ParameterValue (this compound)Significance
Relaxation Frequency6.5–220 MHzDetects reaction kinetics
Aggregation EquilibriumK = [A₄]/[A]⁴Concentration-dependent
Activation EnergyDerived from Arrhenius plotDetermines reaction mechanism

Q. What methodologies are optimal for studying the aggregation dynamics of this compound?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Quantify hydrodynamic radius changes to monitor aggregation.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during aggregation.
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict aggregation pathways using force fields like OPLS-AA .

Q. How can researchers resolve contradictions in reported reaction parameters for this compound?

  • Methodological Answer :

  • Replicate Experiments : Standardize solvent purity (≥99.9%), temperature control (±0.1°C), and concentration gradients.
  • Cross-Validation : Compare ultrasonic absorption data with alternative techniques (e.g., stopped-flow spectroscopy) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies and identify confounding factors (e.g., pH, ionic strength) .

Data Contradiction Analysis

  • Issue : Discrepancies in aggregation thresholds (e.g., 0.5 mol dm⁻³ vs. 1.0 mol dm⁻³).
  • Resolution :
    • Controlled Variables : Ensure consistent solvent (deionized water), temperature (25°C), and measurement calibration.
    • Advanced Techniques : Pair ultrasonic absorption with small-angle X-ray scattering (SAXS) to validate aggregate size distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.